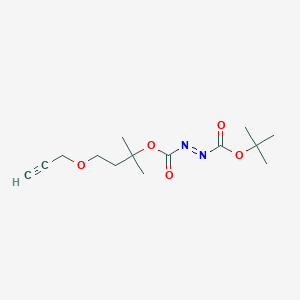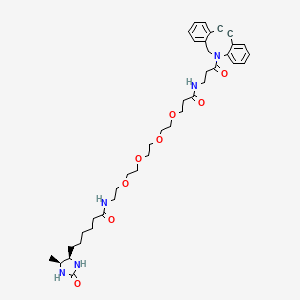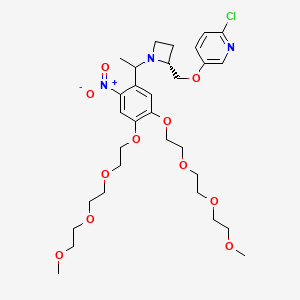
Endosidin5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Endosidin5 is a novel exocytosis inhibitor.
Scientific Research Applications
Inhibition of Polarized Growth in Plants
Endosidin 2 (ES2), a cell-permeable drug that binds to the Exo70 subunit of the exocyst complex, demonstrates its ability to control exocytosis and thus influence polarized cell growth in plants. Its application in studying Physcomitrium patens, a model moss, reveals that at certain concentrations, it inhibits the deposition of new cell wall material, crucial for plant growth (Bormann et al., 2022).
Targeting ARF GTPase Exchange Factors in Eukaryotes
Endosidin 4 (ES4) has been identified as an inhibitor that targets the SEC7 domain-type ARF GTPase exchange factors (ARF-GEFs), playing a significant role in disrupting endomembrane protein trafficking in eukaryotic cells. This disruption affects various intracellular trafficking processes, including endocytosis, exocytosis, and vacuolar targeting, and is crucial for understanding plant development and the role of ARF-GEFs in it (Kania et al., 2018).
Inhibiting Exocytosis in Plants and Fungal Pathogens
Endosidin2-14 (ES2-14), an analog of Endosidin2, has been shown to target the exocyst complex in plants and fungal pathogens effectively, thereby inhibiting exocytosis. This inhibition plays a critical role in plant growth, exocytic trafficking, and fungal growth, and has implications in studying fungus-plant interactions and the mechanisms of plant and fungal exocytosis (Huang et al., 2019).
properties
Product Name |
Endosidin5 |
|---|---|
IUPAC Name |
(E)-N'-((1H-Pyrrol-2-yl)methylene)-3,7-dimethylquinoline-2-carbohydrazide |
InChI |
InChI=1S/C17H16N4O/c1-11-5-6-13-9-12(2)16(20-15(13)8-11)17(22)21-19-10-14-4-3-7-18-14/h3-10,18H,1-2H3,(H,21,22)/b19-10+ |
InChI Key |
BAVAATSCBJHSNI-VXLYETTFSA-N |
SMILES |
O=C(C1=NC2=CC(C)=CC=C2C=C1C)N/N=C/C3=CC=CN3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Endosidin5; Endosidin-5 Endosidin 5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1S)-1-cyclohexyl-2-{[3-(morpholin-4-yl)propanoyl]amino}ethyl]-N~2~-propanoyl-3-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-L-alaninamide](/img/structure/B1192631.png)



![7-[[(1R,2S)-2-aminocyclohexyl]amino]-5-(3-methylanilino)-4-oxo-3H-pyrido[3,4-d]pyridazine-8-carbonitrile](/img/structure/B1192657.png)